molecular formula C17H13BrO2S B15167205 1-Bromo-6-(4-methylbenzene-1-sulfonyl)naphthalene CAS No. 645821-11-0

1-Bromo-6-(4-methylbenzene-1-sulfonyl)naphthalene

Cat. No.: B15167205
CAS No.: 645821-11-0
M. Wt: 361.3 g/mol
InChI Key: GWJJGTJMAQVLMP-UHFFFAOYSA-N
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Description

1-Bromo-6-(4-methylbenzene-1-sulfonyl)naphthalene is an organic compound that belongs to the class of aromatic bromides and sulfonyl derivatives. This compound is characterized by the presence of a bromine atom attached to the naphthalene ring and a sulfonyl group linked to a methylbenzene moiety. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-6-(4-methylbenzene-1-sulfonyl)naphthalene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 6-(4-methylbenzene-1-sulfonyl)naphthalene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the naphthalene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-6-(4-methylbenzene-1-sulfonyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products Formed:

    Substitution Products: Various substituted naphthalenes.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: De-sulfonylated naphthalenes.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

1-Bromo-6-(4-methylbenzene-1-sulfonyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-6-(4-methylbenzene-1-sulfonyl)naphthalene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the bromine atom acts as an electrophile, attacking the aromatic ring to form a sigma complex. This intermediate then undergoes deprotonation to yield the substituted product . The sulfonyl group can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

  • 1-Bromo-4-(methylsulfonyl)benzene
  • 4-Bromophenyl methyl sulfone
  • Sulfonimidates

Comparison: 1-Bromo-6-(4-methylbenzene-1-sulfonyl)naphthalene is unique due to the presence of both a bromine atom and a sulfonyl group on the naphthalene ring. This combination imparts distinct reactivity and selectivity in chemical reactions compared to similar compounds. For instance, while 1-Bromo-4-(methylsulfonyl)benzene also contains a bromine and sulfonyl group, the position of these groups on the aromatic ring can lead to different reaction pathways and products .

Properties

CAS No.

645821-11-0

Molecular Formula

C17H13BrO2S

Molecular Weight

361.3 g/mol

IUPAC Name

1-bromo-6-(4-methylphenyl)sulfonylnaphthalene

InChI

InChI=1S/C17H13BrO2S/c1-12-5-7-14(8-6-12)21(19,20)15-9-10-16-13(11-15)3-2-4-17(16)18/h2-11H,1H3

InChI Key

GWJJGTJMAQVLMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C2)C(=CC=C3)Br

Origin of Product

United States

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